

using transgenic parasites to validate PfDHODH as the target

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Compound of Interest

Compound Name: PfDHODH-IN-3

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Application Notes & Protocols

Topic: Using Transgenic Parasites to Validate Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH) as a Drug Target

Audience: Researchers, scientists, and drug development professionals.

Introduction

Plasmodium falciparum, the parasite responsible for the most severe form of malaria, relies exclusively on the de novo pyrimidine biosynthesis pathway for survival as it lacks pyrimidine salvage pathways.[1][2] Dihydroorotate dehydrogenase (PfDHODH) is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in this essential pathway.[1][3] Its critical role in parasite survival and significant structural differences from the human homolog make it an attractive and validated target for antimalarial drug development.[4][5]

Chemical validation of a drug target is a critical step in drug discovery. A powerful method for unambiguous target validation is the use of transgenic parasites. By genetically modifying the target protein—for instance, by introducing mutations expected to confer resistance—researchers can directly test whether a compound's antiparasitic activity is mediated through that specific target. If a compound loses potency against a parasite line with a mutated target, it provides strong evidence of on-target activity. This application note provides detailed protocols for generating transgenic P. falciparum with modified PfDHODH and for assessing the susceptibility of these parasites to specific inhibitors.

Principle of Target Validation

The core principle involves comparing the drug sensitivity of wild-type (WT) parasites to that of transgenic parasites expressing a modified version of the target protein, PfDHODH. A significant increase in the half-maximal inhibitory concentration (IC₅₀) for a compound in the mutant line compared to the WT line indicates that the compound's primary mechanism of action is through the inhibition of PfDHODH. Conversely, if the IC₅₀ value remains unchanged, the compound likely acts on a different target.

Data Presentation: Inhibitor Sensitivity

The following table summarizes the quantitative data from studies where PfDHODH inhibitors were tested against wild-type and transgenic *P. falciparum* lines. This data clearly demonstrates the shift in sensitivity, validating PfDHODH as the target.

Compound Class	Inhibitor	Parasite Line	Key Mutation in PfDHODH	IC ₅₀ (nM)	Fold Change (Mutant/WT)	Reference
Triazolopyrimidine	DSM265	3D7 (WT)	-	39	-	Ganesan et al. (2011)
Triazolopyrimidine	DSM265	Dd2 (WT)	-	53	-	Ganesan et al. (2011)
Triazolopyrimidine	DSM265	D10-yDHODH	Yeast DHODH expressed	>10,000	>256	Ganesan et al. (2011)
Various	Various	3D7 / Dd2 (WT)	-	(Varies)	-	Hartuti et al. (2018)
Various	Various	Resistant Lines	C276F, L531F, G181C, etc.	(Varies)	(Varies)	Hartuti et al. (2018)

Note: The studies often generate multiple mutant lines with different resistance profiles. The table provides a representative summary. For detailed cross-resistance and hypersensitivity data, refer to the source publications.[\[6\]](#)

Experimental Protocols

Protocol 1: Generation of PfDHODH Mutant Parasites via CRISPR/Cas9

This protocol outlines a generalized workflow for introducing a point mutation into the *pfdhodh* gene using the CRISPR/Cas9 system. This method is highly efficient for genome editing in *P. falciparum*.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

1. Design and Preparation:

- **Guide RNA (sgRNA) Design:** Design a 20-nucleotide sgRNA sequence that targets a region close to the desired mutation site in the *pfdhodh* gene. The target site must be immediately upstream of a Protospacer Adjacent Motif (PAM) sequence (5'-NGG-3'). Use online tools (e.g., CHOPCHOP, EukaryoPathDB) to minimize off-target effects.
- **Donor Template Design:** Synthesize a donor DNA template (typically a 100-200 bp single-stranded oligodeoxynucleotide or a larger plasmid-based template) containing the desired point mutation. This template must also include silent mutations within the sgRNA binding site or PAM sequence to prevent the Cas9 nuclease from cleaving the repaired locus. The homology arms flanking the mutation should be 40-50 bp each for oligos or longer for plasmids.
- **Plasmid Construction:**
 - Clone the designed sgRNA sequence into a plasmid that expresses it under a *P. falciparum* U6 promoter or allows for in vitro transcription via a T7 promoter.[\[10\]](#)[\[11\]](#)
 - Utilize a second plasmid that constitutively expresses the Cas9 nuclease, typically from a strong parasite promoter like calmodulin or hsp70. This plasmid also carries a selectable marker, such as human dihydrofolate reductase (hDHFR), which confers resistance to WR99210.

2. Transfection of *P. falciparum*:

- **Parasite Culture:** Culture *P. falciparum* (e.g., NF54 or 3D7 strain) in human O+ erythrocytes using standard methods to achieve a high parasitemia of ring-stage parasites (5-10%).[\[12\]](#)
Synchronize the culture using 5% D-sorbitol treatment.
- **Electroporation:**
 - Prepare a transfection mix containing ~100 µL of parasitized red blood cells (RBCs) and 50 µg of the Cas9-expressing plasmid and 50 µg of the sgRNA/donor plasmid (or donor oligo).[\[12\]](#)
 - Use an electroporator (e.g., Bio-Rad Gene Pulser) with settings optimized for *P. falciparum* (e.g., 0.31 kV, 950 µF).
 - Immediately after electroporation, transfer the RBCs to a T-25 flask with complete culture medium and incubate under standard gas conditions (5% O₂, 5% CO₂, 90% N₂).[\[13\]](#)

3. Selection and Cloning:

- **Drug Selection:** Approximately 24-48 hours post-transfection, apply drug pressure to select for parasites that have taken up the plasmids. For the hDHFR marker, use WR99210 (e.g., 2.5-5 nM).[\[12\]](#)
- **Monitoring:** Maintain the drug pressure, changing the media every 24-48 hours, until viable parasites reappear, which typically takes 2-4 weeks.
- **Genotyping:** Once the parasite population has recovered, extract genomic DNA and use PCR amplification and Sanger sequencing of the *pf*dhodh locus to confirm the presence of the desired mutation and the silent mutations in the PAM/sgRNA site.
- **Clonal Isolation:** To ensure a genetically homogenous population, clone the edited parasites by limiting dilution.

Protocol 2: In Vitro Drug Susceptibility Testing (SYBR Green I Assay)

This assay is a widely used, robust, and cost-effective method to determine the IC₅₀ values of antimalarial compounds by measuring parasite DNA content as an indicator of growth.[\[14\]](#)[\[15\]](#)[\[16\]](#)

1. Preparation:

- **Parasite Culture:** Synchronize wild-type and transgenic parasite cultures to the ring stage. Adjust the cultures to 0.5% parasitemia and 2% hematocrit in complete culture medium.
- **Compound Plating:** Prepare serial dilutions of the PfDHODH inhibitor in complete medium. Dispense 50 µL of each concentration into a 96-well flat-bottom black plate. Include wells for "no drug" (positive growth control) and "uninfected RBCs" (background control).

2. Assay Execution:

- **Incubation:** Add 50 µL of the prepared parasite suspension to each well. Incubate the plate for 72 hours under standard parasite culture conditions.
- **Lysis and Staining:**
 - Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and a 1:5000 dilution of SYBR Green I dye.
 - After the 72-hour incubation, carefully remove 50 µL of the culture medium from each well.
 - Add 100 µL of the SYBR Green I lysis buffer to each well.
 - Incubate the plate in the dark at room temperature for at least 1 hour (or overnight at 4°C).

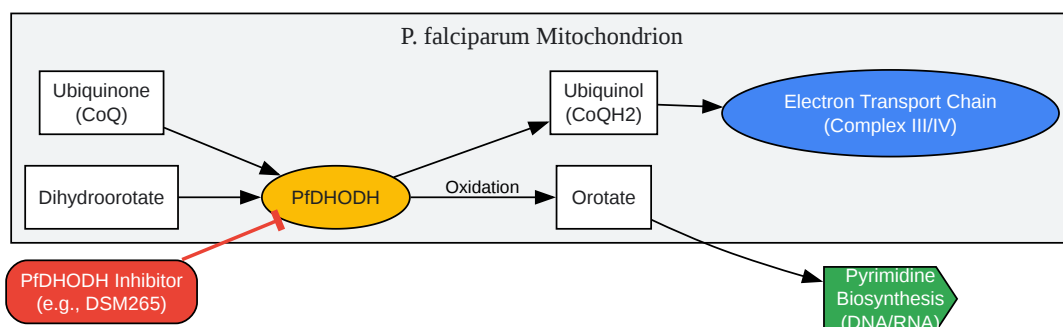
3. Data Acquisition and Analysis:

- **Fluorescence Reading:** Read the plate on a fluorescence plate reader with excitation and emission wavelengths set to ~485 nm and ~530 nm, respectively.
- **IC₅₀ Calculation:**
 - Subtract the average background fluorescence (uninfected RBCs) from all other readings.

- Normalize the data by expressing the fluorescence values as a percentage of the "no drug" control.
- Plot the percentage of parasite growth inhibition against the log of the drug concentration.
- Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).

Visualizations

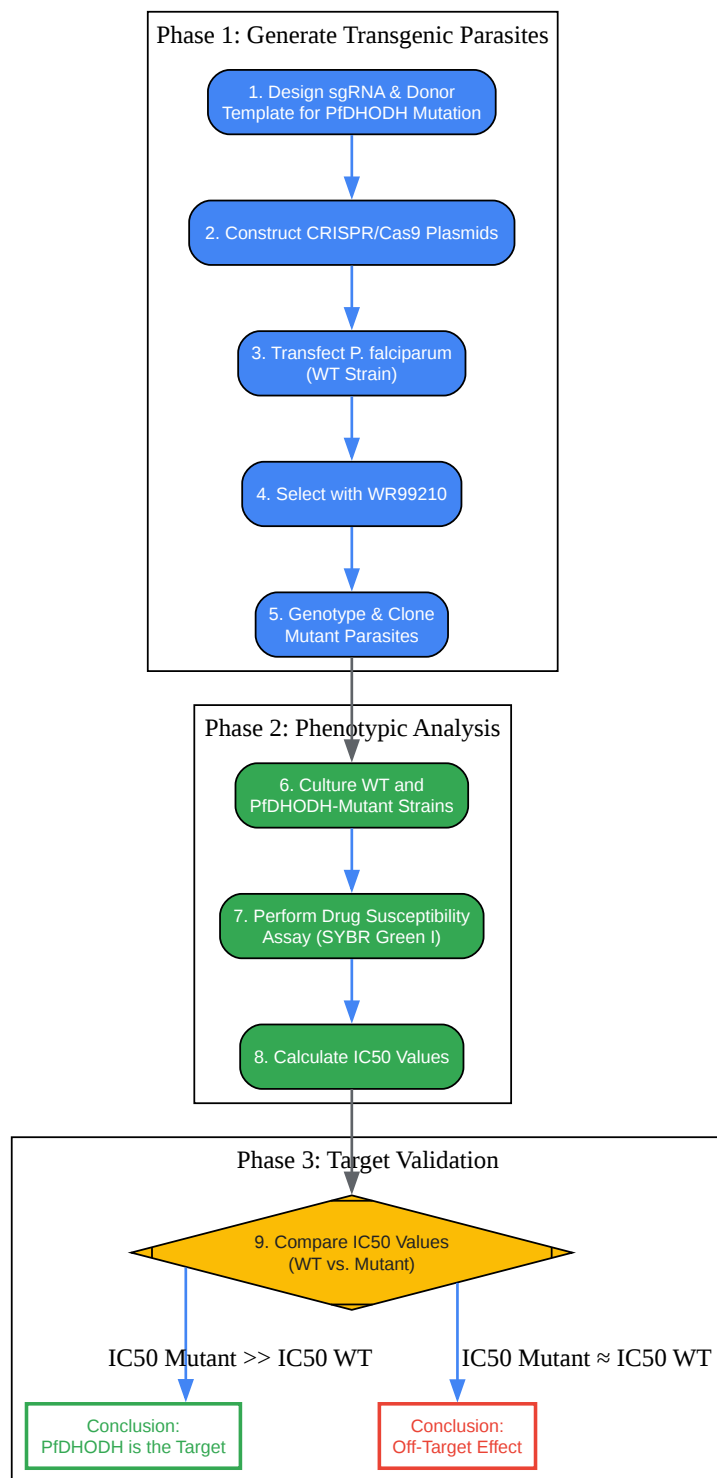
Signaling and Metabolic Pathway



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Caption: PfDHODH catalyzes dihydroorotate oxidation in the pyrimidine pathway.

Experimental Workflow



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Caption: Workflow for PfDHODH target validation using CRISPR/Cas9.

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